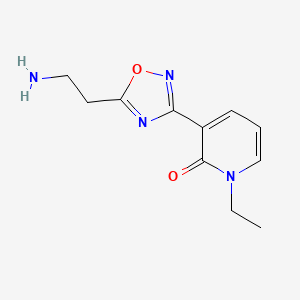
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Übersicht
Beschreibung
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A study presented the synthesis of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, demonstrating their potent to weak antimicrobial activity against various bacteria and fungi. Compounds within this series showed significant inhibition, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Gaonkar, Rai, & Prabhuswamy, 2006).
Chemical Stability and Boulton–Katritzky Rearrangement
Another study investigated the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, focusing on their reactivity and the Boulton–Katritzky rearrangement, which produces planar pyrazolines and pyrazoles. This research elucidated the conditions under which these rearrangements occur, contributing to the understanding of the chemical properties of oxadiazole derivatives (Kayukova et al., 2018).
Novel Routes to Oxadiazoles and Related Compounds
Research on the synthesis of 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines has shown the potential for creating diverse compounds with potentially useful biological or chemical properties. These studies demonstrate the versatility of oxadiazole derivatives in synthesizing novel compounds (Elnagdi et al., 1988).
Antileishmanial Activity and Theoretical Calculations
A study on 4-amino-1,2,4-triazole derivatives, including 1,3,4-oxadiazole derivatives, highlighted their antileishmanial activity. Theoretical calculations using Density Functional Theory (DFT) supported the experimental findings, suggesting that such compounds can be potent against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).
Antitubercular Properties via Boulton-Katritzky Rearrangement
Research on the rearrangement of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles into spiropyrazolinium compounds revealed their potential antitubercular properties. This study provided insights into the biological activities of rearranged oxadiazole derivatives, suggesting their utility in developing antitubercular agents (Kayukova et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds .
Pharmacokinetics
Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . It can also lead to side reactions such as nausea and panic attacks .
Biochemische Analyse
Biochemical Properties
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress or inflammation . At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to influence the metabolism of amino acids and nucleotides . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKXLGKVVZYXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


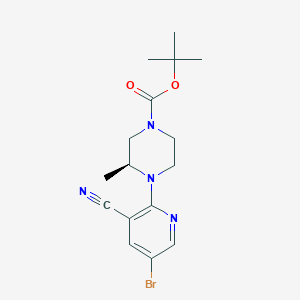


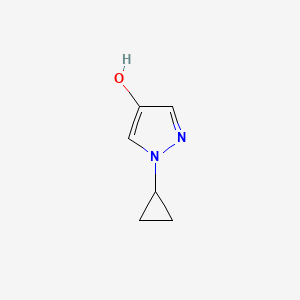

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)
![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)
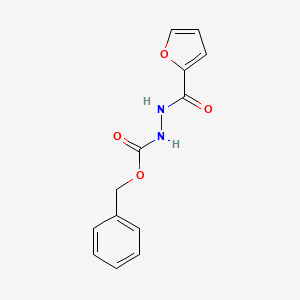

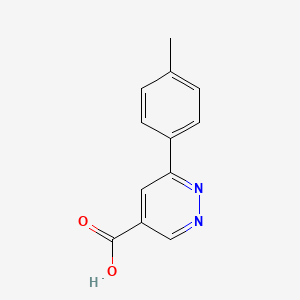
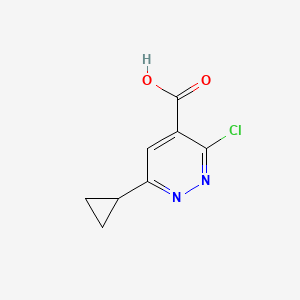
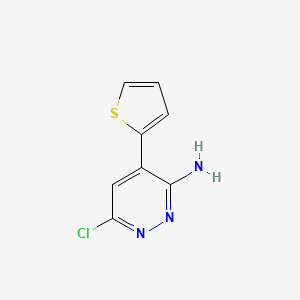
![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

